2-bromoacetic acid
Overview
Description
2-bromoacetic acid is a labeled compound where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This compound is primarily used in research and industrial applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-bromoacetic acid can be synthesized through the bromination of acetic acid-1-13C. The reaction typically involves the use of bromine in the presence of a catalyst such as phosphorus tribromide. The reaction conditions include maintaining a controlled temperature and ensuring the exclusion of moisture to prevent hydrolysis .
Industrial Production Methods: Industrial production of bromoacetic acid-1-13C follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and chemical purity. The final product is often subjected to rigorous testing to confirm its isotopic enrichment and chemical composition .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation and Reduction: While bromoacetic acid-1-13C is not typically involved in oxidation-reduction reactions, it can participate in reactions where the carboxyl group is reduced to an alcohol or oxidized to a carbonyl compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation and Reduction: Reagents such as lithium aluminum hydride for reduction and potassium permanganate for oxidation are used under controlled conditions.
Major Products:
Substitution Reactions: The major products include hydroxyacetic acid, aminoacetic acid, and thioacetic acid.
Oxidation and Reduction: The major products include glycolic acid and glyoxylic acid.
Scientific Research Applications
2-bromoacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bromoacetic acid-1-13C involves its ability to act as an alkylating agent. The bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This property makes it useful in the synthesis of complex organic molecules and in studying reaction mechanisms .
Comparison with Similar Compounds
Bromoacetic acid-2-13C: Similar to bromoacetic acid-1-13C but with the carbon-13 isotope in a different position.
Bromoacetic acid-18O2: Contains oxygen-18 isotopes instead of carbon-13.
Bromoacetic acid-13C2,d3: Contains both carbon-13 and deuterium isotopes.
Uniqueness: 2-bromoacetic acid is unique due to its specific isotopic labeling, which allows for precise tracking of the carbon atom in various chemical and biological processes. This specificity makes it particularly valuable in NMR spectroscopy and metabolic studies .
Properties
IUPAC Name |
2-bromoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPAWGWELVVRCH-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443312 | |
Record name | Bromoacetic acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57858-24-9 | |
Record name | Bromoacetic acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoacetic-(1-13C) acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Bromoacetic acid-1-¹³C in the synthesis of ¹³C-labelled 2,4-diamino-6-methylpteridine?
A1: Bromoacetic acid-1-¹³C serves as a specific precursor for introducing a ¹³C atom at defined positions within the 2,4-diamino-6-methylpteridine molecule []. This specific labelling is crucial for studying the molecule's behavior and interactions using techniques like ¹³C-NMR, providing insights into its biological activity and metabolic pathways.
Q2: How is the incorporation of Bromoacetic acid-1-¹³C confirmed in the final product?
A2: The presence and location of the ¹³C atom, originating from Bromoacetic acid-1-¹³C, are confirmed through ¹³C-NMR and ¹H-NMR analyses of the synthesized 2,4-diamino-6-methylpteridine []. These techniques allow researchers to precisely identify the specific carbon atom that is ¹³C-labelled, verifying the successful incorporation of Bromoacetic acid-1-¹³C into the desired position within the molecule.
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